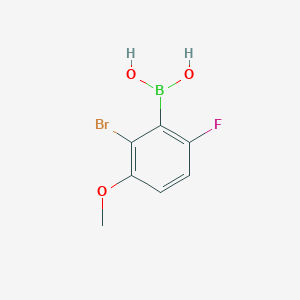

2-Bromo-6-fluoro-3-methoxyphenylboronic acid

Übersicht

Beschreibung

2-Bromo-6-fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on the phenyl ring, which can influence its reactivity and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-3-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-fluoro-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Solvents: Tetrahydrofuran, dimethylformamide.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-fluoro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries

Medicinal Chemistry: Employed in the development of novel therapeutic agents, including kinase inhibitors and other bioactive compounds

Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals

Biological Research: Investigated for its potential as a tool in chemical biology, including the study of enzyme inhibitors and protein-ligand interactions

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-3-methoxyphenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of bromine, fluorine, and methoxy groups can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid

- 2-Bromo-3-methoxy-6-fluorophenylboronic acid

- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

- 3-Methoxyphenylboronic acid

Uniqueness

2-Bromo-6-fluoro-3-methoxyphenylboronic acid is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring. This unique substitution pattern can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Biologische Aktivität

2-Bromo-6-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role in the development of pharmaceuticals, especially as a building block for biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H7BBrF O3

- Molecular Weight : 232.84 g/mol

- CAS Number : 957062-89-4

The presence of bromine and fluorine substituents enhances the compound's reactivity and biological profile, making it a valuable candidate in drug design.

This compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue .

- Anticancer Activity : Research indicates that this compound may have potential anticancer properties. Boronic acids can interfere with the proteasome pathway, leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents .

Case Studies

-

Study on Anticancer Effects :

A study published in Bioorganic & Medicinal Chemistry Letters examined the effects of various phenylboronic acids on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase . -

Enzyme Inhibition Assay :

In another research article, the compound was tested for its ability to inhibit a specific serine protease involved in inflammatory responses. The results showed a dose-dependent inhibition, suggesting its potential use in treating inflammatory diseases .

Comparative Biological Activity Table

Synthesis and Applications

The synthesis of this compound typically involves the reaction of corresponding phenols with boron reagents under specific conditions to ensure high yields and purity. Its applications extend beyond biological activity; it serves as an important intermediate in organic synthesis and material science.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects could lead to optimized derivatives with enhanced efficacy.

- Clinical Trials : Investigating its safety and efficacy in clinical settings will be crucial for potential therapeutic applications.

- Broader Applications : Exploring its utility in other therapeutic areas such as neurodegenerative diseases or metabolic disorders could unlock new avenues for drug development.

Eigenschaften

IUPAC Name |

(2-bromo-6-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXHRSAUPYPWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584769 | |

| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-89-4 | |

| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.